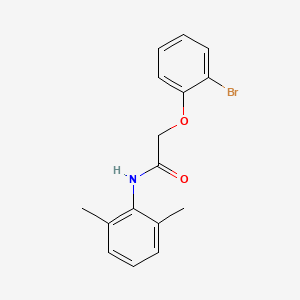

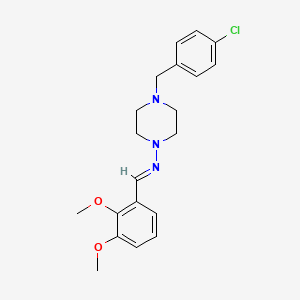

![molecular formula C14H15N5O2S2 B5554887 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)

2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide involves multiple steps, including halogenation, thiocyanation, dehalogenation, transhalogenation, and nitration processes. For example, thiocyanation and bromination of 2-amino- and 2-acetylamino-4-(2-furyl)thiazoles at low temperatures target specific positions on the molecule, indicating a highly controlled and selective synthesis approach (Saldabol et al., 2002).

Molecular Structure Analysis

The crystal and molecular structure of related compounds, such as 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione, reveals significant intermolecular interactions, including hydrogen bonding and π-π interactions, which are crucial for stabilizing the crystal structure. These interactions suggest that the target compound may also exhibit a complex molecular geometry conducive to forming stable crystals (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

The chemical reactivity of the compound includes various reactions such as bromination, thiocyanation, and nitration, indicating its versatile functionality. The formation of bromo-substituted derivatives at elevated temperatures signifies secondary, thermodynamically controlled processes that are fundamental to modifying the compound's chemical properties for specific applications (Saldabol et al., 2002).

Physical Properties Analysis

Although specific physical properties of 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide are not directly available, related studies on similar compounds provide insight into their behavior. For instance, the solubility, melting points, and crystalline nature can be inferred from the detailed crystallographic analysis, which demonstrates the compound's stability and physical form under various conditions (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Properties Analysis

The compound's chemical properties, such as its reactivity towards different reagents and conditions (e.g., bromination, thiocyanation), highlight its potential for further functionalization and application in synthetic chemistry. The selective reactivity observed in the synthesis process underscores the compound's utility in creating structurally diverse and potentially bioactive derivatives (Saldabol et al., 2002).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Transformations

Research has explored various synthetic pathways and chemical transformations involving 2-furyl thiazole derivatives. For instance, studies on thiocyanation, halogenation, and nitration of 2-substituted 4-(2-furyl)thiazoles demonstrate the directed formation of bromo-substituted derivatives and dinitro derivatives upon reaction with nitrating mixtures, indicating the compound's reactivity towards electrophilic substitution reactions (Saldabol, Popelis, & Slavinska, 2002). Additionally, microwave-assisted synthesis has been employed to achieve better yields in shorter times for novel pyrido[3,2-f][1,4]thiazepines, illustrating the efficiency of modern synthetic techniques in producing complex heterocyclic compounds (Faty, Youssef, & Youssef, 2011).

Biological Activities

On the biological front, novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) have shown promising in vitro activity against a range of microorganisms and HIV-1, highlighting the potential of 2-furyl thiazole derivatives in antimicrobial and antiviral therapies (Szulczyk et al., 2017). Moreover, the synthesis of 1,2,4-triazole-3-mercaptoacetic acid derivatives has revealed compounds with antibacterial activity against a range of bacteria, underscoring the compound's relevance in developing new antibacterial agents (Ulusoy, Gürsoy, & Ötük, 2001).

Photophysical Properties and Applications

The study of photophysical properties and singlet oxygen activation by novel ethyl 2-arylthiazole-5-carboxylates demonstrates the potential of these compounds in photodynamic therapy and as photosensitizers, opening new avenues for research in medical applications (Amati et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S2/c1-3-19-11(10-5-4-7-21-10)17-18-14(19)23-9(2)12(20)16-13-15-6-8-22-13/h4-9H,3H2,1-2H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGOUAMMGZJDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

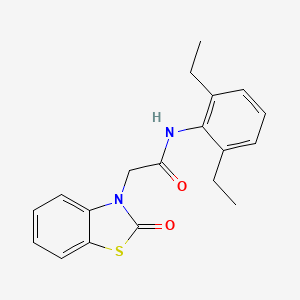

![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)

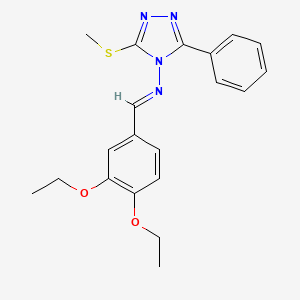

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)

![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

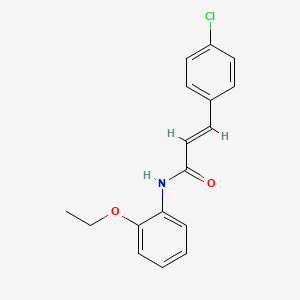

![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)

![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)

![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)

![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)

![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)